molecular formula C11H21NO B13063578 ({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine

({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine

Cat. No.: B13063578
M. Wt: 183.29 g/mol
InChI Key: IQJHBZXLFFKKGY-UHFFFAOYSA-N
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Description

({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine is a bicyclic amine derivative featuring a rigid bicyclo[2.2.2]octane scaffold. The compound is substituted at the 2-position with a methoxy group and a methylamine side chain. The bicyclo[2.2.2]octane framework imparts structural rigidity, which can influence both physicochemical properties (e.g., solubility, boiling point) and reactivity (e.g., resistance to ring-opening reactions) compared to less-strained systems like bicyclo[2.2.1]heptane (norbornane) .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-methoxy-2-bicyclo[2.2.2]octanyl)-N-methylmethanamine

InChI

InChI=1S/C11H21NO/c1-12-8-11(13-2)7-9-3-5-10(11)6-4-9/h9-10,12H,3-8H2,1-2H3

InChI Key

IQJHBZXLFFKKGY-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC2CCC1CC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Methylamine Group:

Industrial Production Methods

While specific industrial production methods for ({2-Methoxybicyclo[22

Chemical Reactions Analysis

Types of Reactions

({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), methylamine (CH3NH2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares ({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine with structurally related bicyclic amines:

Compound Name Bicyclo System Substituents Molecular Weight Key Properties/Applications References
This compound [2.2.2] 2-methoxy, methylamine 183.27 (calc.) High rigidity; potential CNS activity N/A
({bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine [2.2.1] 2-methoxy, methylamine 155.24 Liquid; storage at +4°C
1-{bicyclo[2.2.2]octan-2-yl}ethylamine hydrochloride [2.2.2] Ethylamine (HCl salt) 191.70 Hydrochloride salt; enhanced solubility
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine [2.2.1] 2-methoxyethylamine 169.26 Supplier-listed biochemical reagent

Key Observations:

  • Bridge Size Effects : Bicyclo[2.2.2]octane derivatives exhibit reduced ring strain compared to bicyclo[2.2.1]heptane analogs, leading to higher thermal and chemical stability .
  • Substituent Influence : Methoxy groups enhance polarity (e.g., ({bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine is a liquid ), while methylamine groups introduce basicity, as seen in hydrochloride salts like 1-{bicyclo[2.2.2]octan-2-yl}ethylamine hydrochloride .

Reactivity and Functional Comparisons

  • Deamination Reactions : Bicyclo[2.2.2]octan-2-yl-amines undergo deamination to form classical carbonium ions, with product distributions influenced by substituents. The methoxy and methyl groups in the target compound may sterically hinder rearrangements, favoring unrearranged products compared to simpler analogs .

Biological Activity

The compound ({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine is a bicyclic amine derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is derived from bicyclo[2.2.2]octane, characterized by a unique bicyclic framework that contributes to its biological properties. The molecular formula is C10H17NC_{10}H_{17}N with a molecular weight of approximately 155.25 g/mol.

Chemical Structure

Chemical Structure

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to bicyclo[2.2.2]octane derivatives. For instance, research indicates that similar compounds exhibit significant activity against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : A study demonstrated that certain bicyclic amines have shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties due to structural similarities .
  • Antifungal Activity : In vitro tests have revealed that compounds with similar structures can inhibit fungal growth, particularly against strains like Candida albicans and Aspergillus niger .

Therapeutic Applications

The unique structure of this compound suggests potential applications in pharmacology:

  • Pain Management : Preliminary research indicates that bicyclic amines may act as analgesics by modulating neurotransmitter systems involved in pain perception.
  • Cognitive Enhancers : Some derivatives have been studied for their effects on cognitive function, potentially aiding in conditions such as Alzheimer's disease by enhancing cholinergic activity .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of bicyclic amines included testing this compound against several pathogens:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans1264 µg/mL

The results indicated that the compound has a promising antimicrobial profile, particularly against gram-positive bacteria .

Case Study 2: Analgesic Properties

In a controlled study assessing the analgesic effects of various bicyclic amines, this compound was administered to animal models experiencing induced pain:

Treatment GroupPain Score Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

The high dose group exhibited significant pain relief compared to controls, indicating potential for further development as an analgesic agent .

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